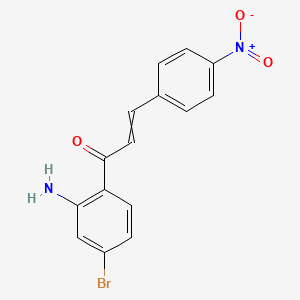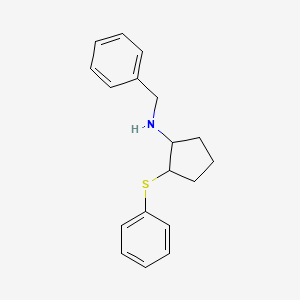
N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine is an organic compound with the molecular formula C18H21NS. This compound is characterized by a cyclopentane ring substituted with a benzyl group and a phenylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with benzylamine and phenylthiol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include:
Temperature: Typically around 80-100°C
Catalyst: Commonly used catalysts include acids or bases
Solvent: Solvents such as ethanol or methanol are often used
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include:
Continuous Flow Reactors: To maintain consistent reaction conditions
Purification Techniques: Such as recrystallization or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones
Reduction: The compound can be reduced to remove the phenylsulfanyl group
Substitution: The benzyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective
Substitution: Various electrophiles can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Cyclopentane derivatives without the phenylsulfanyl group
Substitution: Benzyl-substituted cyclopentane derivatives
Scientific Research Applications
N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Benzyl-2-(phenylsulfanyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
N-Benzyl-2-phenylethylamine: Similar structure but with an ethyl group instead of a cyclopentane ring
N-Benzyl-2-phenylpyrimidin-4-amine: Contains a pyrimidine ring instead of a cyclopentane ring
N-Benzyl-2-phenylpyrrolidine: Features a pyrrolidine ring instead of a cyclopentane ring
These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound.
Properties
CAS No. |
648419-42-5 |
|---|---|
Molecular Formula |
C18H21NS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-benzyl-2-phenylsulfanylcyclopentan-1-amine |
InChI |
InChI=1S/C18H21NS/c1-3-8-15(9-4-1)14-19-17-12-7-13-18(17)20-16-10-5-2-6-11-16/h1-6,8-11,17-19H,7,12-14H2 |
InChI Key |
PPRUQSRNWMQXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)SC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


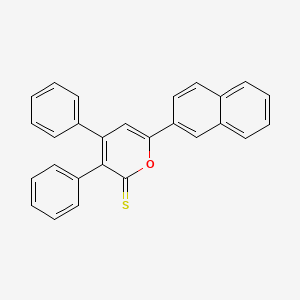

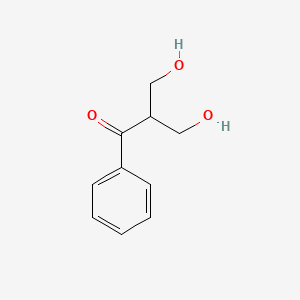
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
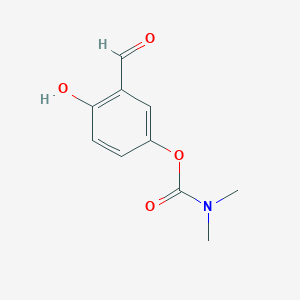
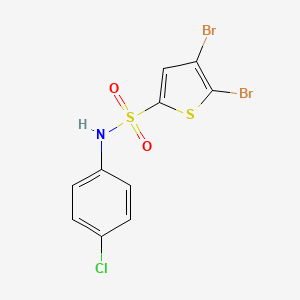
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
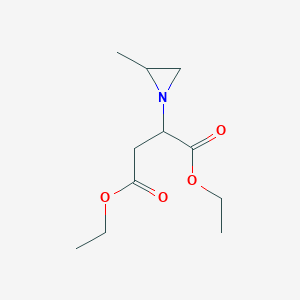
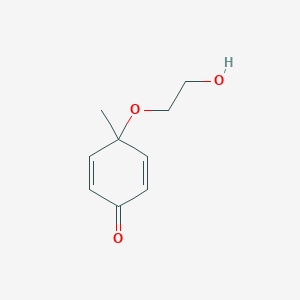
![3,3'-(Dodecane-1,12-diyl)bis[5-(benzyloxy)-1,2,4-oxadiazole]](/img/structure/B12608507.png)
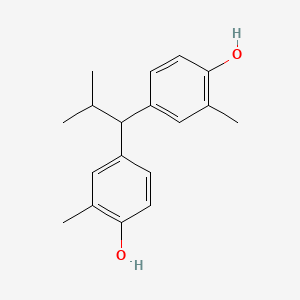
![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)
